molecular formula C10H18O B2966983 4-Tert-butyl-1-oxaspiro[2.4]heptane CAS No. 2248385-22-8

4-Tert-butyl-1-oxaspiro[2.4]heptane

Cat. No.: B2966983
CAS No.: 2248385-22-8
M. Wt: 154.253
InChI Key: KBRRAZVLALZDHF-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-oxaspiro[2.4]heptane is a spirocyclic compound featuring a seven-membered ring system with an oxygen atom (oxa) and a fused cyclopropane moiety (spiro[2.4]heptane). The tert-butyl group at the 4-position introduces steric bulk, which can influence reactivity, solubility, and stability.

Properties

IUPAC Name

4-tert-butyl-1-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2,3)8-5-4-6-10(8)7-11-10/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRRAZVLALZDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC12CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-oxaspiro[2.4]heptane typically involves the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of a catalyst such as titanium tetraisopropoxide. The reaction proceeds through the formation of an intermediate epoxide, which undergoes ring closure to form the spiro compound .

Industrial Production Methods

While specific industrial production methods for 4-Tert-butyl-1-oxaspiro[2This includes optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1-oxaspiro[2.4]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-1-oxaspiro[2.4]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The spiro structure allows for unique interactions with biological molecules, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 4-Tert-butyl-1-oxaspiro[2.4]heptane and analogous spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
4-Tert-butyl-1-oxaspiro[2.4]heptane C₁₀H₁₈O 154.25 (estimated) Tert-butyl group at position 4; oxygen-containing spiro system -
4-[(4-Chlorophenyl)methylene]-7,7-dimethyl-1-oxaspiro[2.4]heptane C₁₅H₁₇ClO 248.75 Chlorophenyl and dimethyl substituents; enhanced aromatic character
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate C₁₀H₁₇NO₃ 199.25 Nitrogen atom in the spiro system; tert-butyl carbamate protective group
2-(1-Aziridinyl)-2-phenyl-1-oxaspiro[2.4]heptane C₁₃H₁₅NO 201.27 Aziridine and phenyl substituents; potential for ring-opening reactivity
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (2:1) C₂₂H₃₈N₄O₈ 486.56 Dual nitrogen atoms; oxalate counterion; high molecular complexity

Key Observations

Substituent Effects: The tert-butyl group in 4-Tert-butyl-1-oxaspiro[2.4]heptane likely enhances steric hindrance compared to smaller substituents (e.g., methyl or chlorophenyl groups in ). This could reduce reactivity in nucleophilic or catalytic processes.

Molecular Weight and Complexity :

  • The oxalate salt of tert-butyl diazaspiro[3.3]heptane (MW 486.56) demonstrates significantly higher complexity compared to simpler oxygen-containing spirocycles (e.g., MW 199.25 for the carboxylate derivative in ).

Synthetic Utility: Compounds like 2-(1-aziridinyl)-2-phenyl-1-oxaspiro[2.4]heptane are synthesized via epoxyamine rearrangements, suggesting that similar methods could apply to 4-Tert-butyl derivatives.

Physicochemical and Functional Differences

Solubility and Stability

  • Solubility : Nitrogen-containing spirocycles (e.g., ) may exhibit higher aqueous solubility due to polar functional groups, whereas purely hydrocarbon-based derivatives (e.g., ) are likely more lipophilic.
  • Stability : The tert-butyl group in 4-Tert-butyl-1-oxaspiro[2.4]heptane may confer thermal and oxidative stability, similar to tert-butyl carbamate derivatives in .

Reactivity

  • The aziridine moiety in enables ring-opening reactions, a feature absent in oxygen-only spiro systems.
  • Chlorophenyl-substituted derivatives () may undergo electrophilic aromatic substitution, expanding their utility in fine chemical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Tert-butyl-1-oxaspiro[2.4]heptane, and how can reaction efficiency be evaluated?

  • Methodological Answer : The synthesis of spirocyclic ethers like 4-Tert-butyl-1-oxaspiro[2.4]heptane often employs ring-closing strategies, such as [2+2] cycloadditions or oxidative coupling. For example, tert-butyl groups can be introduced via nucleophilic substitution under anhydrous conditions. Reaction efficiency is assessed using metrics like yield, enantiomeric excess (for stereoselective routes), and purity (via HPLC or GC-MS). Kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) help optimize conditions .

Q. How can the physical properties (e.g., solubility, stability) of 4-Tert-butyl-1-oxaspiro[2.4]heptane be systematically characterized?

  • Methodological Answer : Solubility is determined in polar/nonpolar solvents (e.g., water, hexane, DMSO) using gravimetric or spectrophotometric methods. Stability under thermal or photolytic stress is analyzed via thermogravimetric analysis (TGA) and UV-Vis spectroscopy. NIST Standard Reference Data provides validated benchmarks for comparative studies .

Q. What spectroscopic techniques are most effective for structural elucidation of this spirocyclic compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and DEPT-135) identifies substituent positions and stereochemistry. IR spectroscopy confirms functional groups (e.g., ether linkages). X-ray crystallography resolves absolute configuration, particularly for strained spiro systems. Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the reactivity of 4-Tert-butyl-1-oxaspiro[2.4]heptane in ring-opening reactions?

  • Methodological Answer : Steric hindrance is quantified using computational tools (e.g., DFT calculations) to map transition states and activation energies. Experimentally, competitive reactions with nucleophiles (e.g., Grignard reagents) under controlled conditions reveal regioselectivity trends. Kinetic isotope effects (KIEs) further probe mechanistic pathways .

Q. What computational strategies are recommended to predict the compound’s behavior in catalytic systems?

  • Methodological Answer : Molecular docking and molecular dynamics simulations model interactions with catalytic surfaces (e.g., enzymes or metal-organic frameworks). ACD/Labs Percepta Platform predicts physicochemical properties (logP, pKa) to guide solvent selection. Validation against experimental data (e.g., HPLC retention times) ensures model accuracy .

Q. How can contradictions between experimental and computational data on this compound’s stability be resolved?

  • Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects). Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve accuracy. Experimental replication under inert atmospheres (e.g., argon) minimizes oxidative degradation. Statistical tools like Bland-Altman plots quantify systematic errors .

Q. What multidisciplinary approaches are suitable for studying bioactivity in derivatives of 4-Tert-butyl-1-oxaspiro[2.4]heptane?

  • Methodological Answer : Structure-activity relationship (SAR) studies integrate synthetic chemistry with bioassays (e.g., cytotoxicity screening). Molecular biology techniques (e.g., enzyme inhibition assays) identify target interactions. Collaborations with pharmacologists ensure relevance to drug discovery pipelines, aligning with trends in multidisciplinary research funding .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s stereochemical outcomes in asymmetric synthesis?

  • Methodological Answer : Use chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) in enantioselective reactions. Circular dichroism (CD) spectroscopy and chiral HPLC columns (e.g., Chiralpak® IA) quantify enantiomeric excess. DOE (Design of Experiments) software optimizes variables like temperature, pressure, and catalyst loading .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields?

  • Methodological Answer : ANOVA identifies significant factors (e.g., solvent polarity, reaction time). Tukey’s HSD test pinlights pairwise differences. Robustness testing with Youden’s approach evaluates method resilience to minor parameter changes. Outliers are assessed via Grubbs’ test to exclude experimental artifacts .

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